4-Nitrophenyl 2-bromo-2-methylpropanoate
Description
4-Nitrophenyl 2-bromo-2-methylpropanoate (C₁₀H₁₀BrNO₄) is a brominated ester featuring a nitro-substituted aromatic ring. Its synthesis was first reported in the early 20th century, with renewed interest in the 1970s due to its miticidal, insecticidal, and fungicidal properties . Structurally, the nitro group forms a near-coplanar arrangement with the benzene ring (dihedral angle: 6.4°), while the carboxylate group is tilted at 60.53°, creating a distinctive molecular geometry . The compound crystallizes in zigzag chains stabilized by intermolecular C–H⋯O hydrogen bonds .
Key applications include its role as a polymerization initiator in H-atom transfer reactions and in synthesizing alkoxyamines derived from nitroxides (e.g., imidazoline- and pyrrolidine-1-oxyl radicals) . Spectroscopic characterization reveals a carbonyl stretch at 1753 cm⁻¹ (IR), methyl proton resonance at 2.08 ppm (¹H NMR), and aromatic protons at 7.3 and 8.31 ppm .
Properties
CAS No. |
116729-21-6 |
|---|---|
Molecular Formula |
C10H10BrNO4 |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C10H10BrNO4/c1-10(2,11)9(13)16-8-5-3-7(4-6-8)12(14)15/h3-6H,1-2H3 |
InChI Key |
IYSVNJYVWXNCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Parameters of Brominated Nitroaromatic Esters
- Nitro Group Orientation : The title compound’s near-coplanar nitro group contrasts with 4-formyl-2-nitrophenyl 4-bromobenzoate, where steric effects from the formyl substituent reduce coplanarity (3.8° dihedral angle) .
- Ester Group Geometry: The 60.53° tilt of the propanoate group in the title compound results in less steric hindrance compared to the 85.2° tilt in the benzoate derivative .
Reactivity and Functional Group Behavior
Nitro Group Reactivity:
- The nitro group in 4-nitrophenyl boronic acid undergoes pH-dependent oxidation to 4-nitrophenol, with optimal conversion at pH ~11 . While the title compound’s nitro group is stable under standard conditions, its electron-withdrawing nature enhances the electrophilicity of the adjacent ester, facilitating nucleophilic substitution at the brominated carbon .
Bromine Reactivity:
- The bromine in the title compound participates in alkoxyamine synthesis via radical-mediated pathways . In contrast, bromine in 4-bromobenzoate derivatives (e.g., 4-formyl-2-nitrophenyl 4-bromobenzoate) engages in halogen bonding (Br⋯Br interactions), influencing crystal packing .
Physical and Spectral Properties
Table 3: Comparative Physicochemical Data
- Thermal Stability : The title compound’s higher melting point (342–343 K) compared to 4-nitrophenyl acetate (329–331 K) reflects stronger intermolecular hydrogen bonding .
- Electronic Effects : The lower C=O stretch frequency (1753 cm⁻¹) vs. 4-nitrophenyl acetate (1765 cm⁻¹) suggests reduced electron withdrawal by the bromomethyl group .
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